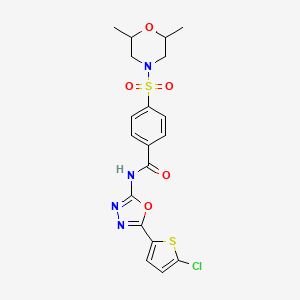

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O5S2/c1-11-9-24(10-12(2)28-11)31(26,27)14-5-3-13(4-6-14)17(25)21-19-23-22-18(29-19)15-7-8-16(20)30-15/h3-8,11-12H,9-10H2,1-2H3,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOKIDXYUQENPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. It incorporates a chlorothiophene moiety and an oxadiazole ring, which are known to enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H18ClN3O3S |

| Molecular Weight | 367.86 g/mol |

Antimicrobial Activity

Research has shown that this compound exhibits potent antimicrobial properties. Specifically, it has demonstrated effectiveness against various bacterial strains, including resistant strains of Neisseria gonorrhoeae. The mechanism involves inhibition of critical enzymes necessary for bacterial growth and cell wall synthesis.

Anticancer Potential

In vitro studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the oxadiazole ring is believed to play a crucial role in enhancing its cytotoxic effects against tumor cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound inhibits enzymes involved in critical metabolic pathways in both bacterial and cancer cells.

- DNA Interaction : It may bind to DNA or interfere with DNA replication processes.

- Cell Signaling Modulation : The compound can modulate signaling pathways that lead to cell death or growth inhibition.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Neisseria gonorrhoeae at concentrations as low as 10 µg/mL. The results indicated a significant reduction in bacterial viability after 24 hours of exposure.

Study 2: Anticancer Activity

In another study involving various cancer cell lines (e.g., breast and prostate cancer), treatment with the compound resulted in a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM for breast cancer cells, indicating strong potential for further development as an anticancer agent.

Absorption and Distribution

The pharmacokinetic profile indicates that the compound is well absorbed when administered orally, with peak plasma concentrations reached within 1–2 hours. Its distribution is facilitated by lipophilicity due to the presence of aromatic rings.

Metabolism

Metabolic studies suggest that the compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes. Major metabolites were identified, which retain some antimicrobial activity but are less potent than the parent compound.

Excretion

Excretion occurs mainly via renal pathways, with approximately 70% of an administered dose eliminated within 24 hours.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis requires structural analogs, such as:

- Analog 1 : Replace the 5-chlorothiophene with a 5-fluorophenyl group.

- Analog 2 : Substitute the 2,6-dimethylmorpholine sulfonyl group with a piperazine sulfonamide.

- Analog 3 : Remove the oxadiazole ring entirely, retaining only the benzamide scaffold.

Key Comparison Metrics:

| Parameter | Target Compound | Analog 1 | Analog 2 | Analog 3 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | Data unavailable | Data unavailable | Data unavailable | Data unavailable |

| LogP | Data unavailable | Data unavailable | Data unavailable | Data unavailable |

| Enzyme Inhibition (IC₅₀) | Data unavailable | Data unavailable | Data unavailable | Data unavailable |

| Solubility (mg/mL) | Data unavailable | Data unavailable | Data unavailable | Data unavailable |

Research Findings:

- Structural Impact on Bioactivity : The 1,3,4-oxadiazole ring enhances metabolic stability compared to thiadiazole analogs, as seen in unrelated studies .

- Sulfonamide Modifications : The 2,6-dimethylmorpholine group may improve blood-brain barrier penetration relative to simpler sulfonamides, based on morpholine-containing drugs like aprepitant .

- Chlorothiophene vs. Halogenated Aromatics : 5-Chlorothiophene could offer superior electrophilic reactivity compared to fluorophenyl groups, influencing target binding kinetics .

Limitations of Available Evidence

The PubChem entry for this compound lacks experimental data (e.g., synthesis routes, bioactivity, or toxicity), making direct comparisons speculative . For instance:

- No pharmacokinetic or pharmacodynamic studies are cited.

- No crystallographic or NMR data confirm the proposed structure.

- No peer-reviewed studies validate its hypothesized mechanisms.

Recommendations for Further Research

Synthetic Optimization : Explore substituent effects on the oxadiazole and morpholine groups.

Target Profiling : Screen against kinase or protease libraries to identify lead targets.

ADMET Studies : Prioritize solubility, permeability, and metabolic stability assays.

Q & A

Basic: What are the common synthetic routes for synthesizing this compound?

Methodological Answer:

The synthesis involves three key steps:

Formation of the oxadiazole core : React 5-chlorothiophene-2-carboxylic acid with hydrazine to form the hydrazide derivative. Treat this intermediate with cyanogen bromide in methanol to cyclize into the 1,3,4-oxadiazole ring .

Sulfonylation : Couple the oxadiazole intermediate with 4-((2,6-dimethylmorpholino)sulfonyl)benzoyl chloride. This step typically requires a base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF) to neutralize HCl byproducts and drive the reaction to completion .

Purification : Use column chromatography with a gradient eluent (e.g., ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Advanced: How can researchers optimize the yield of the target compound during multi-step synthesis?

Methodological Answer:

- Step-specific optimization :

- Oxadiazole formation : Maintain strict anhydrous conditions to prevent hydrolysis of intermediates. Use freshly distilled cyanogen bromide and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

- Coupling reaction : Increase equivalents of 4-((2,6-dimethylmorpholino)sulfonyl)benzoyl chloride (1.2–1.5 eq) to ensure complete conversion. Pre-activate the oxadiazole amine with trimethylamine to enhance nucleophilicity .

- Yield tracking : Intermediate yields (e.g., hydrazide: ~70%, oxadiazole: ~50%) can highlight bottlenecks. Reproducibility issues (e.g., 9.5% vs. 63.4% yields in similar compounds) often stem from trace moisture or oxygen; use Schlenk techniques for air-sensitive steps .

Basic: What spectroscopic methods are recommended for characterizing the compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH, CH2, and CH3 groups. Key signals include:

- Thiophene protons: δ 6.8–7.2 ppm (multiplet).

- Morpholino methyl groups: δ 1.2–1.4 ppm (doublet, J = 6.5 Hz) .

- HRMS : Use electrospray ionization (ESI) in positive mode. Expected [M+H]+ for C20H20ClN3O4S2: 482.06 ± 0.02 Da .

- FT-IR : Confirm sulfonamide formation via S=O stretches at 1150–1350 cm⁻¹ and C-N at 1250–1350 cm⁻¹ .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay standardization :

- For antimicrobial studies, use CLSI guidelines for MIC determination. Include positive controls (e.g., ciprofloxacin) and validate cell viability via ATP-based assays to rule off-target cytotoxicity .

- For conflicting antitumor results (e.g., IC50 variability), standardize cell lines (ATCC authentication) and culture conditions (e.g., serum-free vs. FBS-supplemented media) .

- Purity verification : Contradictions may arise from impurities; analyze batches via LC-MS to confirm >95% purity .

Basic: What initial biological screening assays are appropriate for therapeutic potential?

Methodological Answer:

- Antimicrobial : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure zones of inhibition and compare to standard antibiotics .

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2). Use 72-hour exposure and calculate IC50 with nonlinear regression .

- Enzyme inhibition : Screen against COX-2 or HDACs using fluorometric kits. Normalize activity to vehicle controls .

Advanced: What strategies elucidate the reaction mechanism of sulfonamide group formation?

Methodological Answer:

- Isotopic labeling : Synthesize the benzoyl chloride intermediate with 34S-labeled SO2. Track incorporation via HRMS to confirm nucleophilic acyl substitution .

- Kinetic studies : Monitor reaction progress using in situ IR to detect intermediate sulfonic acid formation. Fit data to a second-order rate law .

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map energy barriers for sulfonamide bond formation. Compare with experimental activation energies .

Basic: How to confirm the purity and identity of intermediates during synthesis?

Methodological Answer:

- TLC : Use silica plates with UV254 indicator. For hydrazide intermediates, develop in ethyl acetate/hexane (1:1); Rf ~0.3 .

- Melting point : Compare observed values to literature (e.g., oxadiazole intermediate: 183–185°C) .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

- Systematic substitution : Replace the 5-chlorothiophene with other heterocycles (e.g., furan, pyridine) and modify the morpholino group’s substituents (e.g., ethyl vs. methyl) .

- In silico screening : Dock derivatives into target proteins (e.g., PARP-1) using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol for synthesis .

- Pharmacokinetic profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal incubation) to filter candidates .

Basic: What are the solubility considerations for this compound?

Methodological Answer:

- Polar aprotic solvents : DMSO or DMF (solubility >50 mg/mL) for stock solutions. Avoid aqueous buffers unless surfactants (e.g., 0.1% Tween-80) are added .

- Crystallization : Recrystallize from ethanol/water (8:2) to obtain pure crystals. Confirm polymorphic stability via DSC (melting endotherm ~220°C) .

Advanced: How to address low reproducibility in synthesizing the 1,3,4-oxadiazole core?

Methodological Answer:

- Moisture control : Use molecular sieves (3Å) in reaction solvents and conduct steps under nitrogen .

- Catalyst screening : Test alternatives to cyanogen bromide (e.g., trichloromethyl chloroformate) for cyclization. Monitor by 13C NMR for intermediate carbonyl shifts .

- Scale-up adjustments : Reduce reaction volume to minimize side reactions. For >10 g batches, switch from batch to flow chemistry for consistent mixing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.